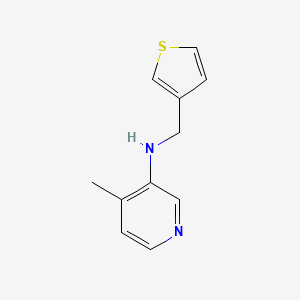
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound that contains a pyridine ring substituted with a methyl group and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. It is known for its unique structural properties, which make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene or pyridine rings.
Substitution: Substituted derivatives with different functional groups on the thiophene or pyridine rings.
Scientific Research Applications
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine can be compared with other similar compounds, such as:
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the thiophene ring, which may result in different chemical and biological properties.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring but differs in the position and presence of the thiophene ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a thiophene ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the pyridine and thiophene rings, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
4-methyl-N-(thiophen-3-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H12N2S/c1-9-2-4-12-7-11(9)13-6-10-3-5-14-8-10/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
WCRRTEQYCQHSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,6-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13289660.png)
![4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13289666.png)
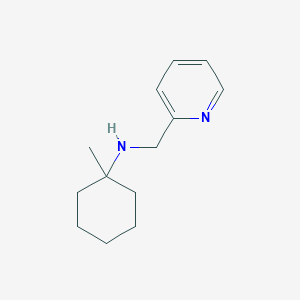
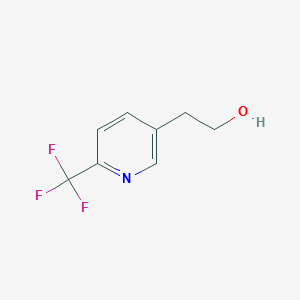
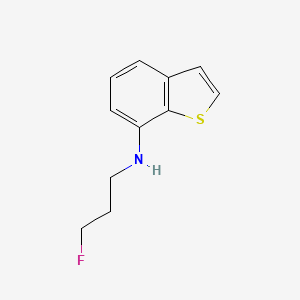
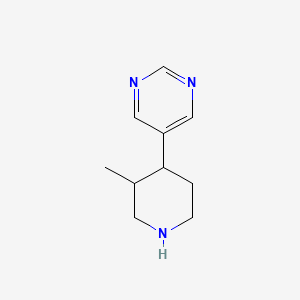
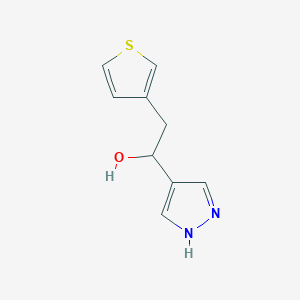
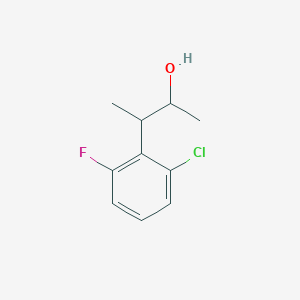
amine](/img/structure/B13289713.png)
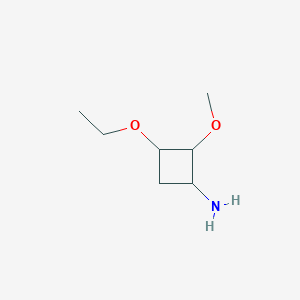
![2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13289731.png)

![3-Bromo-7-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13289738.png)
